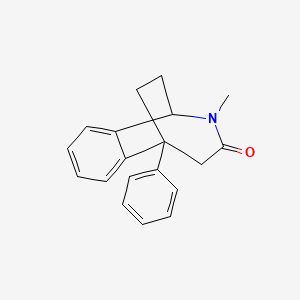
1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-2-methyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-2-methyl-5-phenyl- is a complex organic compound characterized by its unique structure, which includes a benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-2-methyl-5-phenyl- typically involves the reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine and pyridine in ethanol. The reaction is carried out under reflux conditions, followed by precipitation, washing, and drying to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-2-methyl-5-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-2-methyl-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-2-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-5-phenyl-: Similar structure but lacks the methyl group at the 2-position.
3-methoxy-N-[(2E)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidene]-1-propanamine hydrochloride: Another benzazepine derivative with different substituents.
Uniqueness
1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-2-methyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
81124-91-6 |
|---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
9-methyl-1-phenyl-9-azatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-one |
InChI |
InChI=1S/C19H19NO/c1-20-17-11-12-19(13-18(20)21,14-7-3-2-4-8-14)16-10-6-5-9-15(16)17/h2-10,17H,11-13H2,1H3 |
InChI Key |
QELFNXLYBOXZJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC(CC1=O)(C3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















